

Confirming Covalent Bond Formation of CHMFL-BMX-078: A Comparative Guide

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Compound of Interest

Compound Name: CHMFL-BMX-078

Cat. No.: B15544527

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **CHMFL-BMX-078** with other covalent Bruton's tyrosine kinase (BTK) inhibitors, focusing on the experimental evidence confirming its covalent mechanism of action. Detailed experimental protocols, comparative data, and signaling pathway visualizations are presented to support researchers in the field of kinase inhibitor development.

CHMFL-BMX-078 is a highly potent and selective type II irreversible inhibitor of the Bone Marrow Kinase in the X chromosome (BMX), a member of the Tec family of non-receptor tyrosine kinases. It has been demonstrated to form a covalent bond with the cysteine 496 residue within the BMX kinase domain.^{[1][2][3]} This irreversible binding leads to sustained inhibition of BMX and its downstream signaling pathways.

Comparative Analysis of Covalent Kinase Inhibitors

To contextualize the performance of **CHMFL-BMX-078**, this section compares its key kinetic and inhibitory parameters with those of established covalent BTK inhibitors: ibrutinib, acalabrutinib, and zanubrutinib. These inhibitors, while primarily targeting BTK, share a similar covalent mechanism of action and provide a valuable benchmark for evaluating novel irreversible inhibitors.

Inhibitor	Target Kinase	IC50 (nM)	kinact/KI (M ⁻¹ s ⁻¹)	Selectivity	Reference
CHMFL-BMX-078	BMX	11	N/A	>40-fold vs BTK	[2] [4]
Ibrutinib	BTK	0.5 - 1.5	4.77 x 10 ⁵	Broad	[5] [6]
Acalabrutinib	BTK	3.0 - 5.1	3.11 x 10 ⁴	High	[5] [6]
Zanubrutinib	BTK	0.5	2.79 x 10 ⁵	High	[5] [6]

N/A: Data not available in the reviewed sources.

Experimental Confirmation of Covalent Binding

The covalent modification of BMX by **CHMFL-BMX-078** has been confirmed through multiple experimental approaches, primarily mass spectrometry and X-ray crystallography. These techniques provide direct evidence of the formation of a stable bond between the inhibitor and its target protein.

Mass Spectrometry Analysis

Mass spectrometry is a cornerstone technique for confirming covalent drug-protein adduction. The general workflow involves incubating the target protein with the inhibitor, followed by analysis to detect a mass shift corresponding to the addition of the inhibitor's mass to the protein or a specific peptide.

Experimental Protocol (General)

While the specific, detailed protocol from the primary publication (Liang, X., et al. J. Med. Chem. 2017, 60(5), 1793–1816) is not publicly available, a standard approach for confirming covalent binding by mass spectrometry is as follows:

- Incubation: Recombinant BMX protein is incubated with a molar excess of **CHMFL-BMX-078** for a defined period (e.g., 1-2 hours) at room temperature to allow for the covalent reaction to

proceed. A control sample with BMX and vehicle (e.g., DMSO) is prepared in parallel.

- **Sample Preparation:** The protein samples are denatured, reduced, and alkylated. The samples are then subjected to proteolytic digestion (e.g., with trypsin) to generate smaller peptides.
- **LC-MS/MS Analysis:** The peptide mixtures are separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
- **Data Analysis:** The resulting spectra are analyzed to identify peptides. A key indicator of covalent modification is the detection of a peptide with a mass increase that exactly corresponds to the molecular weight of **CHMFL-BMX-078**. The MS/MS fragmentation pattern of this modified peptide is then used to pinpoint the exact site of modification, which for **CHMFL-BMX-078** is the Cys496 residue.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information, offering a visual confirmation of the covalent bond and the binding mode of the inhibitor.

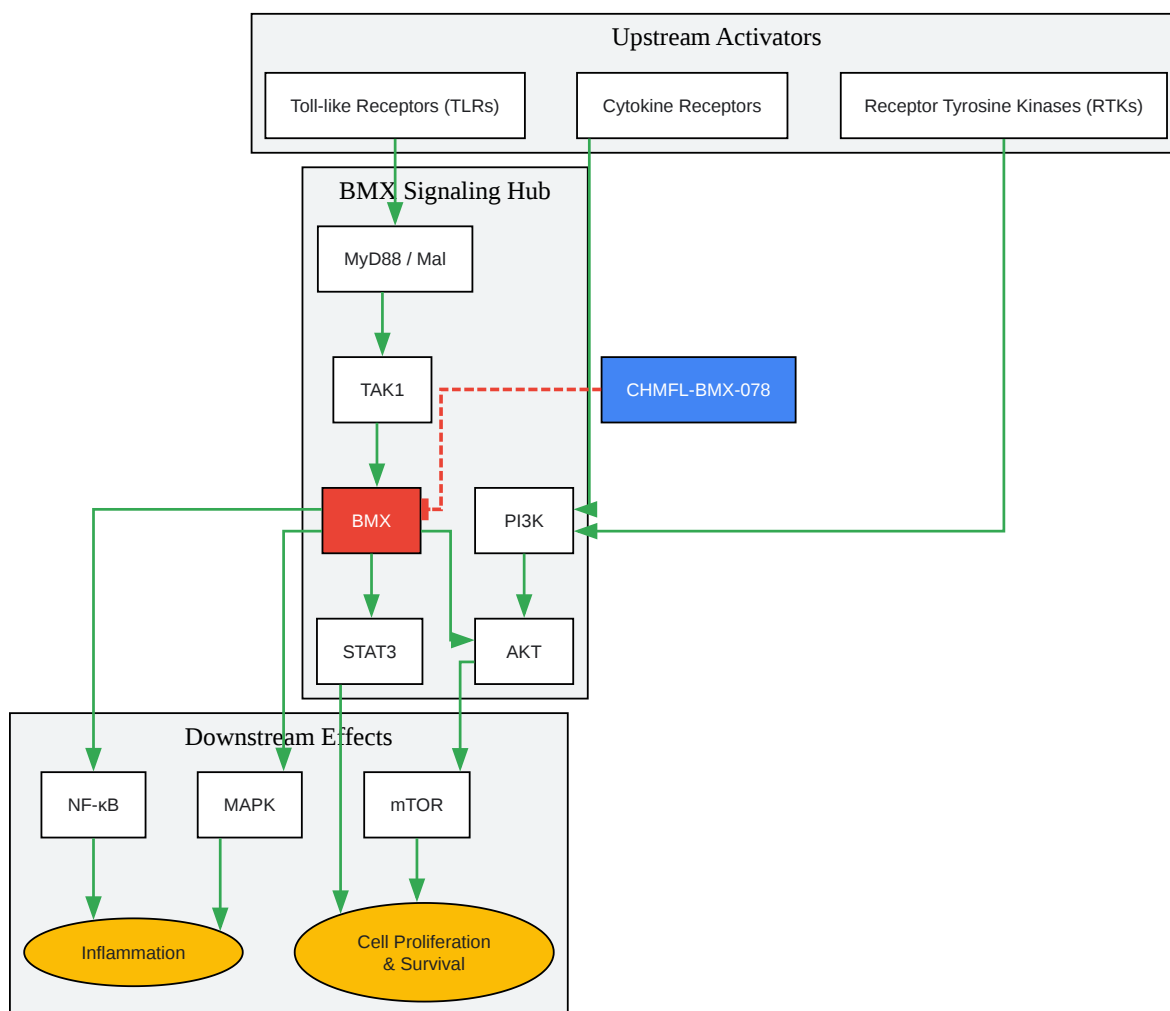
Experimental Protocol (General)

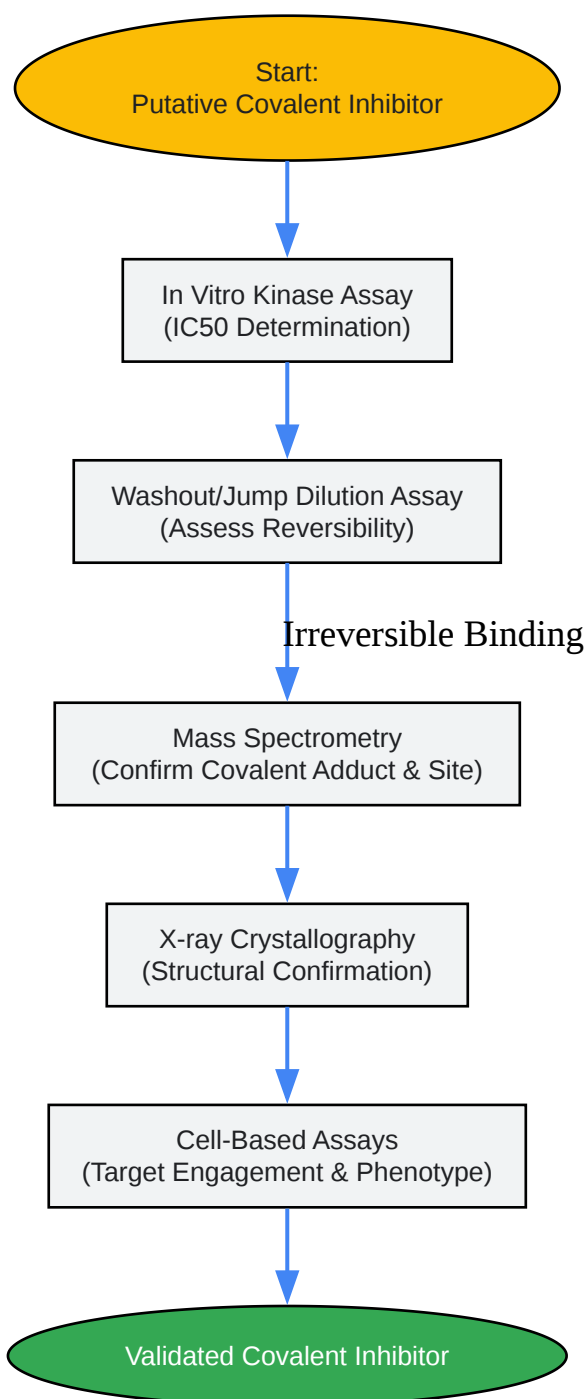
Similar to the mass spectrometry protocol, the detailed crystallographic methods from the primary research are not available. A general protocol would involve:

- **Protein Crystallization:** The BMX kinase domain is expressed, purified, and crystallized.
- **Co-crystallization or Soaking:** The BMX crystals are either grown in the presence of **CHMFL-BMX-078** (co-crystallization) or soaked in a solution containing the inhibitor.
- **X-ray Diffraction Data Collection:** The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is collected.
- **Structure Determination and Refinement:** The diffraction data is processed to generate an electron density map, into which the atomic model of the BMX-inhibitor complex is built and refined. The final structure would reveal the covalent linkage between the acrylamide warhead of **CHMFL-BMX-078** and the sulfur atom of the Cys496 side chain.

BMX Signaling Pathway and Inhibition by **CHMFL-BMX-078**

BMX is a key signaling node downstream of various cellular receptors and plays a role in cell proliferation, survival, and inflammation. **CHMFL-BMX-078**, by covalently inhibiting BMX, effectively blocks these downstream signaling cascades.





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